9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].
While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:
9-Decen-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.2652 g/mol. It is also known by various names such as ω-Decen-1-ol, Decylenic alcohol, and 1-Decen-10-ol. The compound features a double bond between the ninth and tenth carbon atoms in its carbon chain, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:
textH H H H H | | | | |H--C--C--C--C--C=C--C--C--C--C--OH
The compound is primarily utilized in organic synthesis and has applications in various industries due to its functional properties.
Research indicates that 9-Decen-1-ol exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceutical applications. Its activity against certain bacteria and fungi has been documented, suggesting its role as a natural preservative . Additionally, it has been studied for its potential effects on human health, particularly in relation to its role as a pheromone or signaling molecule in various organisms.
Several methods exist for synthesizing 9-Decen-1-ol:
These methods offer flexibility depending on the desired purity and yield.
9-Decen-1-ol finds applications across multiple fields:
Studies have shown that 9-Decen-1-ol interacts with biological systems in various ways. For instance, it has been investigated for its role in enhancing the performance of oxidation reactions when used as a substrate . Furthermore, its interactions with microbial systems highlight its potential as a natural preservative.
Several compounds share structural similarities with 9-Decen-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octanol | C₈H₁₈O | Shorter carbon chain; primarily used as a solvent |
Decanol | C₁₀H₂₂O | Saturated alcohol; lacks double bond |
Undecylenic Acid | C₁₁H₂₂O₂ | Contains a carboxylic acid group; used in surfactants |
Nonanal | C₉H₁₈O | Aldehyde form; used in flavoring |
The presence of the double bond in 9-Decen-1-ol distinguishes it from saturated alcohols like decanol, while its longer chain length sets it apart from shorter-chain alcohols such as octanol.
Irritant